N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide
Description
N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide is a thienopyrimidine derivative characterized by a fused bicyclic system (tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) linked via a thioether group to a propanamide scaffold substituted with a 3-chlorophenyl moiety. This structural framework is associated with diverse biological activities, including kinase inhibition and antiproliferative effects, as observed in related compounds .
Properties
Molecular Formula |
C19H18ClN3OS2 |
|---|---|
Molecular Weight |
404.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)propanamide |
InChI |
InChI=1S/C19H18ClN3OS2/c1-11(17(24)23-13-6-4-5-12(20)9-13)25-18-16-14-7-2-3-8-15(14)26-19(16)22-10-21-18/h4-6,9-11H,2-3,7-8H2,1H3,(H,23,24) |
InChI Key |
IFLZUFIFPAYCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)SC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Biological Activity
N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN3OS2
- Molecular Weight : 389.9 g/mol
- IUPAC Name : this compound
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities including anti-cancer and anti-inflammatory properties. The presence of the 3-chlorophenyl group enhances its pharmacological profile by potentially influencing its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of PI3K Pathway : A study demonstrated that thieno[2,3-d]pyrimidine derivatives can inhibit the PI3K pathway, which is crucial in cancer cell proliferation. Compound VIb from a related study showed 72% and 84% inhibition on PI3Kβ and PI3Kγ isoforms respectively at a concentration of 10 µM .
- Cytotoxicity Against Cancer Cell Lines : The compound's structural analogs have shown cytotoxic effects against various cancer cell lines including T-47D (breast cancer), with inhibition rates as high as 94.7% .
The biological activity of this compound may involve:
- Receptor Interactions : Studies suggest that compounds with similar structures can effectively bind to G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling pathways .
- Enzymatic Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression. Its thieno-pyrimidine structure is associated with kinase inhibitory activity .
Case Studies
- Study on Thieno-Pyrimidine Derivatives : A series of thieno-pyrimidine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited potent cytotoxicity against multiple cancer cell lines and showed promise as potential therapeutic agents .
- Pharmacological Evaluation : In vitro studies have demonstrated that this compound can lead to significant inhibition of cell proliferation in cancer models .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a similar thieno[2,3-d]pyrimidine structure exhibit significant activity against various cancer cell lines. For instance:
- Mechanism of Action : These compounds may inhibit protein kinases involved in tumor growth and proliferation pathways.
- Case Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines showed cytotoxic effects against human lung (A549) and cervical (HeLa) cancer cells with promising selectivity indices .
Antimalarial Properties
N-(3-Chlorophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanamide has also been evaluated for its antimalarial potential:
- In Vitro Studies : Compounds derived from similar scaffolds have shown activity against chloroquine-resistant Plasmodium falciparum strains with IC50 values as low as 0.74 μM .
- Development of Lead Compounds : The findings suggest that these compounds could serve as models for the development of new antimalarial agents .
Interaction with G Protein-Coupled Receptors (GPCRs)
Studies on ligand-receptor interactions indicate that compounds with similar structures can effectively bind to various GPCRs:
- Binding Affinity : Kinetic studies suggest rapid association and dissociation rates which are favorable for drug development targeting specific pathways involved in disease processes .
Drug Design and Development
The unique structural features of this compound make it an attractive candidate for further medicinal chemistry exploration:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Modifications
The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core is a common feature in several derivatives. Key modifications include:
- Substituents at Position 4: The target compound features a thioether-propanamide group, whereas analogs such as N-substituted-4-[(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino]benzenesulfonamides () and N-(3-tert-butylisoxazol-5-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine () incorporate sulfonamide or isoxazolylamino groups, respectively. These substitutions influence solubility and target affinity .
- Chlorophenyl vs. Other Aromatic Groups: The 3-chlorophenyl group in the target compound contrasts with analogs bearing methylthiophenyl (e.g., Compound 10 in ) or furan/pyrrole-carbohydrazide moieties ().
Physicochemical and Spectroscopic Data
A comparative analysis of key parameters is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
